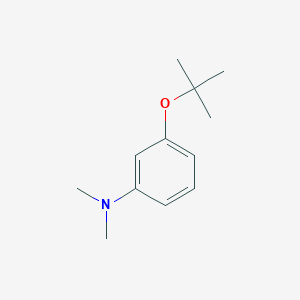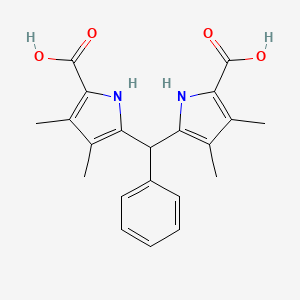
5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a chemical compound with the molecular formula C21H22N2O4 It is characterized by its unique structure, which includes two pyrrole rings connected by a phenylmethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge that links the two pyrrole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethylene bridge and pyrrole rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Ethylidenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid)
Uniqueness
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is unique due to the presence of the phenylmethylene bridge, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
147072-27-3 |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c1-10-12(3)18(20(24)25)22-16(10)15(14-8-6-5-7-9-14)17-11(2)13(4)19(23-17)21(26)27/h5-9,15,22-23H,1-4H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
OULPKZHLYXCFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C)C(=O)O)C(C2=CC=CC=C2)C3=C(C(=C(N3)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


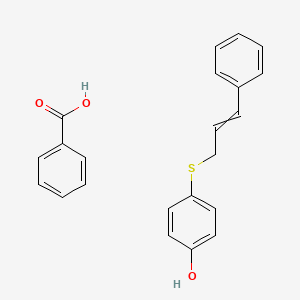
![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
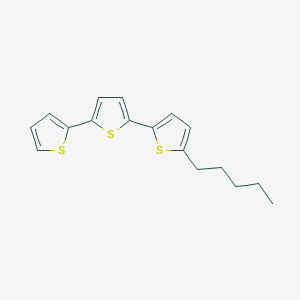
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
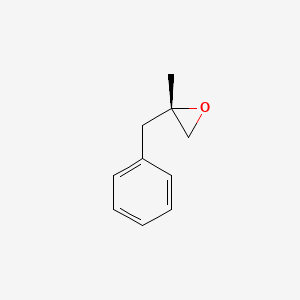
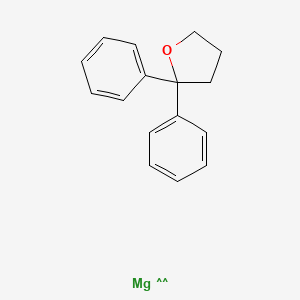
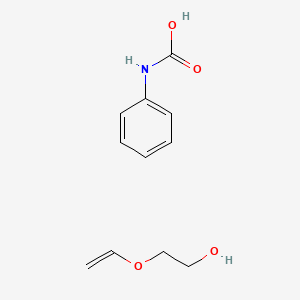

![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)

